molecular formula C14H17O6P B1607321 7-Hydroxy-4-methylcoumarin diethylphosphate CAS No. 897-83-6

7-Hydroxy-4-methylcoumarin diethylphosphate

Cat. No.: B1607321
CAS No.: 897-83-6
M. Wt: 312.25 g/mol
InChI Key: GHGRYKAFUNNHBG-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methylcoumarin diethylphosphate: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzopyrone structure, which imparts unique chemical and physical properties. The addition of diethylphosphate to 7-hydroxy-4-methylcoumarin enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-methylcoumarin diethylphosphate is known to interact with various enzymes, proteins, and other biomolecules. For instance, coumarin derivatives have been found to exhibit meaningful activities against Gram-positive and Gram-negative bacteria as well as strains of Candida spp . They also exhibit antioxidant properties .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For example, it has been found to protect against glutamate toxicity in hippocampal HT-22 cells in a concentration-dependent manner . It also influences cell function by inhibiting glutamate-induced glutathione depletion and generation of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found that strong intermolecular hydrogen bonding between components of the blend films contribute to increase the mechanical properties, smoother surface morphology, increase in surface hydrophobicity, improvement in biodegradability, and exhibited migration rates below the overall migration limit (OML) .

Metabolic Pathways

This compound is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway .

Transport and Distribution

It is known that coumarin derivatives can be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

Coumarin derivatives are known to localize in various subcellular compartments and can affect the activity or function of these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-methylcoumarin diethylphosphate typically involves the reaction of 7-hydroxy-4-methylcoumarin with diethylphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethylphosphoryl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methylcoumarin diethylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Hydroxy-4-methylcoumarin diethylphosphate is used as a fluorescent probe in chemical analysis due to its strong fluorescence properties.

Biology: In biological research, this compound is used as a fluorescent marker for studying cellular processes. Its ability to bind to specific biomolecules makes it useful in imaging and diagnostic applications .

Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It is also being investigated for its anti-inflammatory and antioxidant properties .

Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: The addition of the diethylphosphate group to 7-hydroxy-4-methylcoumarin enhances its solubility and reactivity, making it more versatile for various applications. This modification also improves its ability to interact with biological targets, increasing its potential as a therapeutic agent .

Properties

IUPAC Name

diethyl (4-methyl-2-oxochromen-7-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRYKAFUNNHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008943
Record name Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897-83-6
Record name Diethylumbelliferyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylumbelliferyl phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methylcoumarin diethylphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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